5,7-Dimethyl-4H-cyclohepta[b]furan
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Overview
Description
5,7-Dimethyl-4H-cyclohepta[b]furan is a heterocyclic compound characterized by a seven-membered ring fused to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-4H-cyclohepta[b]furan typically involves the cyclization of (2-alkynylphenyl) benzyl ethers. This process is promoted by a base, such as tert-butoxide, in a solvent like dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds through an intramolecular 5-exo-dig mode followed by a 7-endo-dig mode, resulting in the formation of the desired cyclohepta[b]furan .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities. Techniques such as continuous flow synthesis and optimization of reaction conditions are likely to be employed for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-4H-cyclohepta[b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5,7-Dimethyl-4H-cyclohepta[b]furan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-4H-cyclohepta[b]furan involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 4H,7H-furo[3’,4’:6,7]cyclohepta[1,2-b]pyran
- 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones
- 4-Oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic acid
Uniqueness
5,7-Dimethyl-4H-cyclohepta[b]furan is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its seven-membered ring fused to a furan ring is less common compared to other heterocyclic compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
64261-70-7 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5,7-dimethyl-4H-cyclohepta[b]furan |
InChI |
InChI=1S/C11H12O/c1-8-5-9(2)7-11-10(6-8)3-4-12-11/h3-5,7H,6H2,1-2H3 |
InChI Key |
MTXZQGDKHQXKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C1)C=CO2)C |
Origin of Product |
United States |
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